molecular formula C13H23N3OS B11523584 N-(5-hexyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

N-(5-hexyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B11523584
M. Wt: 269.41 g/mol
InChI Key: AGWNGPZRGJIHFO-UHFFFAOYSA-N
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Description

N-(5-hexyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom This specific compound is characterized by its unique structure, which includes a hexyl chain and a methylbutanamide group attached to the thiadiazole ring

Preparation Methods

The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. This reaction leads to the formation of 1,3,4-thiadiazole.

    Attachment of the Hexyl Chain: The hexyl chain can be introduced by reacting the thiadiazole derivative with hexyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Methylbutanamide Group: The final step involves the reaction of the hexyl-substituted thiadiazole with 3-methylbutanoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(5-hexyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl or methylbutanamide groups can be replaced by other functional groups using appropriate reagents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They can inhibit the growth of various pathogens and cancer cells.

    Medicine: The compound may have therapeutic applications due to its biological activities. It can be explored as a potential drug candidate for the treatment of infections and cancer.

    Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and polymers. This compound can be utilized in the formulation of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, thiadiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to the death of cancer cells. The specific molecular targets and pathways involved depend on the biological activity being studied.

Comparison with Similar Compounds

N-(5-hexyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide: This compound has a methoxybenzamide group instead of a methylbutanamide group, which may result in different biological activities and properties.

    N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2,4-dinitrobenzamide: The presence of nitro groups in this compound can enhance its reactivity and potential as an antimicrobial agent.

    1,3,4-Thiadiazole-2-thiol: This simpler thiadiazole derivative lacks the hexyl and methylbutanamide groups, making it less complex but still biologically active.

Properties

Molecular Formula

C13H23N3OS

Molecular Weight

269.41 g/mol

IUPAC Name

N-(5-hexyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C13H23N3OS/c1-4-5-6-7-8-12-15-16-13(18-12)14-11(17)9-10(2)3/h10H,4-9H2,1-3H3,(H,14,16,17)

InChI Key

AGWNGPZRGJIHFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NN=C(S1)NC(=O)CC(C)C

Origin of Product

United States

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